Antitumor agent-101
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-101 is a selective, covalent inhibitor targeting lysine methyltransferases G9a and GLP. It demonstrates IC50 values of 8.5 nM for G9a and 5.5 nM for GLP . This compound exhibits significant antitumor efficacy, particularly in the PANC-1 xenograft model .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-101 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Antitumor agent-101 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Antitumor agent-101 has a wide range of scientific research applications:
Mecanismo De Acción
Antitumor agent-101 exerts its effects by selectively inhibiting the lysine methyltransferases G9a and GLP. This inhibition disrupts the methylation of histone proteins, leading to changes in gene expression that can suppress tumor growth . The molecular targets and pathways involved include the epigenetic regulation of oncogenes and tumor suppressor genes .
Comparación Con Compuestos Similares
Similar Compounds
PRMT4-IN-3: Another inhibitor targeting protein arginine methyltransferases.
Antiproliferative agent-25: A selective PRMT5 inhibitor.
PRMT5-IN-31: Another PRMT5 inhibitor with similar properties.
Uniqueness
Antitumor agent-101 is unique due to its high selectivity and potency for lysine methyltransferases G9a and GLP. This specificity allows for targeted inhibition, reducing off-target effects and enhancing its therapeutic potential .
Propiedades
Fórmula molecular |
C26H38N6O3 |
---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
N-[6-methoxy-4-[(1-methylpiperidin-4-yl)amino]-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-2-yl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C26H38N6O3/c1-5-24(33)31(3)26-28-21-18-23(35-16-8-13-32-11-6-7-12-32)22(34-4)17-20(21)25(29-26)27-19-9-14-30(2)15-10-19/h5,17-19H,1,6-16H2,2-4H3,(H,27,28,29) |
Clave InChI |
GHCDVBSKNGUGCK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)N(C)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.